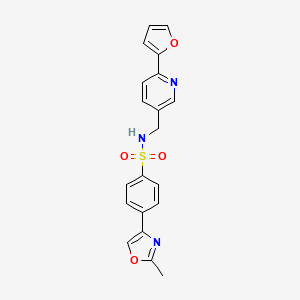![molecular formula C17H17N5O3S B2716568 [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester CAS No. 516461-36-2](/img/structure/B2716568.png)
[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is a small molecule that has been synthesized as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell proliferation and is a target for cancer treatment .
Synthesis Analysis
The synthesis of this compound involves the use of absolute ethanol and hydrazine hydrate . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core, which is further linked to an acetylamino-acetic acid ethyl ester group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been monitored using techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .Physical And Chemical Properties Analysis
The compound is a yellow liquid . Its 1H NMR spectrum has been recorded, providing information about its proton environment .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications : Research has demonstrated the synthesis of various heterocyclic systems, including pyrazolopyrimidines and pyridopyrimidinones, through reactions involving similar chemical structures. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrazolopyrimidines derivatives has shown anticancer and anti-inflammatory properties, underscoring the therapeutic potential of such chemicals (Rahmouni et al., 2016).
Chemical Sensing and Materials Science : Compounds with a similar structural framework have been used to develop chemosensors for metal ions, demonstrating the utility of these molecules in analytical chemistry and environmental monitoring. A study detailed the synthesis of a colorimetric chemosensor capable of detecting Cu2+, Zn2+, and Co2+ ions, showcasing the ability of these compounds to serve as sensitive detection tools (Aysha et al., 2021).
Organic Synthesis and Ligand Design : The unique reactivity of compounds within this chemical space enables the construction of complex organic molecules and ligands for metal complexes. This has implications for the development of new materials and catalysts. A particular study highlighted the use of related esters in the synthesis of iron(II) complexes, which are relevant in the study of spin states and magnetic properties (Galadzhun et al., 2019).
Advanced Material Applications : The structural motifs similar to "[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester" have been explored for the design of advanced materials. This includes the development of novel ligands for the attachment to semiconductor surfaces, highlighting the potential of these compounds in the fabrication of electronic and photonic devices (Zong et al., 2008).
Mécanisme D'action
Target of Action
Ethyl 2-[[2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate is a potent inhibitor of several essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets play a crucial role in cell proliferation and survival, making them attractive targets for anticancer therapy .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction is facilitated by the compound’s pyrazolopyrimidine scaffold, which is structurally similar to tyrosine and receptor kinase inhibitors . The inhibition of these targets leads to a decrease in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR WT, EGFR T790M, VGFR2, and Top-II, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate affects several biochemical pathways involved in cell proliferation and survival . The downstream effects of this inhibition include reduced cell growth and increased cell death .
Result of Action
The molecular and cellular effects of ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate’s action include reduced cell proliferation and increased cell death . These effects are a result of the compound’s inhibition of its targets and the subsequent disruption of the biochemical pathways they are involved in .
Orientations Futures
The compound has shown promising results in preliminary studies, displaying potent activity against several cell lines and CDK2 . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent in various disease models .
Analyse Biochimique
Cellular Effects
In cellular context, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate and its analogs have demonstrated potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays
Molecular Mechanism
It’s structurally very similar to tyrosine and receptor kinase inhibitors . Therefore, it’s plausible that it may exert its effects through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-15(24)9-18-14(23)10-26-17-13-8-21-22(16(13)19-11-20-17)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQKDWAXBQZOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)


![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)
![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)


